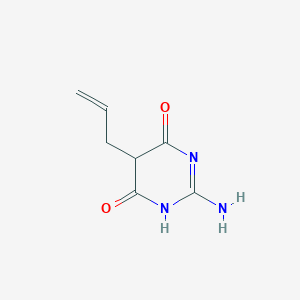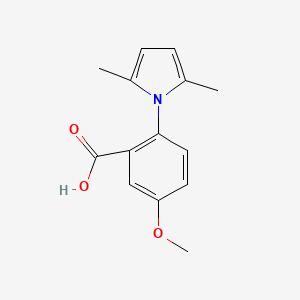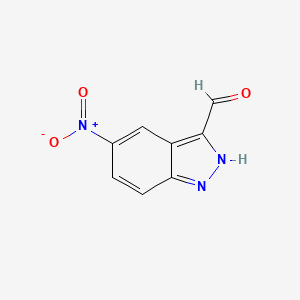
5-nitro-1H-indazole-3-carbaldehyde
描述
5-nitro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H6N2O3 It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole
作用机制
Target of Action
5-Nitro-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be ideal precursors for the synthesis of active molecules . Indazole derivatives have been drawing attention in medicinal chemistry as kinase inhibitors . These compounds are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It is known that indazole derivatives interact with their targets, such as kinases, to inhibit their activity . This interaction can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Indazole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in pathogen defense in cruciferous plants
Result of Action
As a kinase inhibitor, it could potentially interfere with the signaling pathways within cells, leading to changes in cell function or viability .
生化分析
Biochemical Properties
5-nitro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can induce changes in gene expression profiles, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with nitric oxide synthase results in the inhibition of nitric oxide production . Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where specific dosages are required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1H-indazole-3-carbaldehyde. One common method is the reaction of 1H-indazole-3-carbaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the nitration process .
化学反应分析
Types of Reactions
5-nitro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Condensation: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.
Major Products Formed
Reduction: 5-amino-1H-indazole-3-carbaldehyde.
Substitution: Various substituted indazole derivatives.
Condensation: Schiff bases or hydrazones.
科学研究应用
5-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
相似化合物的比较
Similar Compounds
1H-indazole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-amino-1H-indazole-3-carbaldehyde: The amino group provides different reactivity and biological activity compared to the nitro group.
5-nitroindole-3-carbaldehyde: Similar structure but with an indole core instead of an indazole core.
Uniqueness
5-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups on the indazole core. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and development.
属性
IUPAC Name |
5-nitro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUPPLXBIXJRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613289 | |
| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677702-36-2 | |
| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


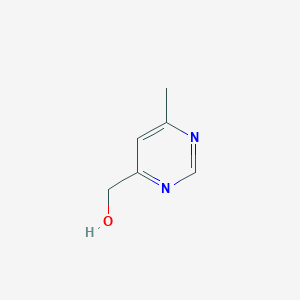
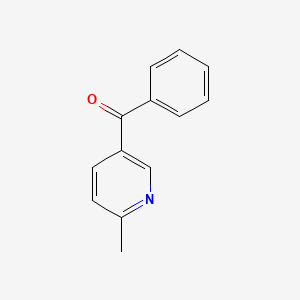
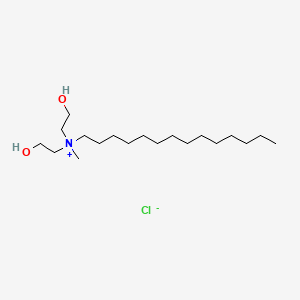

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)
![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)
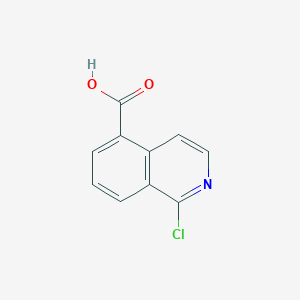



![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)
